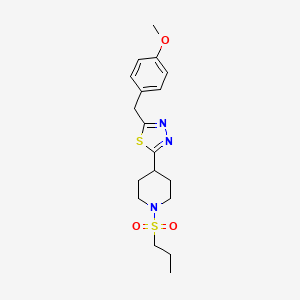

![molecular formula C11H13NO4 B2472245 {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid CAS No. 1211435-45-8](/img/structure/B2472245.png)

{2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

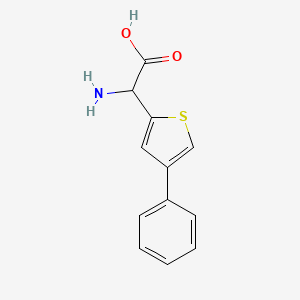

This compound seems to be a derivative of phenylglyoxal and phenylalanine . It contains both an aldehyde and a ketone functional group . It can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine .

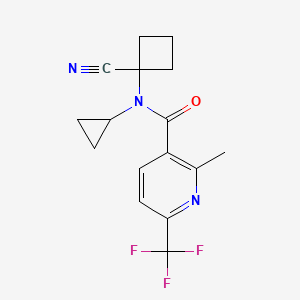

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Other methods include the use of boron reagents , and the protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of this compound is likely to be similar to that of phenylglyoxal and phenylalanine . It has a molecular weight of 165.19 and its IUPAC name is (methylanilino)(oxo)acetic acid .Chemical Reactions Analysis

The chemical reactions involving this compound could be similar to those of phenylglyoxal and phenylalanine . These might include reactions with Suzuki–Miyaura coupling and protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis

The compound is likely to be a colorless, nonvolatile, crystalline solid , with a melting point above 200°C . It is likely to have a high solubility in water .Aplicaciones Científicas De Investigación

- Researchers investigate whether IAA or its analogs can modulate inflammatory pathways in human cells .

- For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives inhibit influenza A virus .

- Other compounds have shown activity against Coxsackie B4 virus .

Anti-Inflammatory Properties

Antiviral Activity

Anticancer Potential

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been shown to interact with their targets in a variety of ways, leading to a range of biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It’s known that amino acids, which are structurally similar to this compound, are formed via biosynthetic pathways that are ubiquitous across most forms of life . Their carbon skeleton precursors are the intermediates of central metabolic pathways .

Result of Action

Similar compounds have been shown to possess various biological activities, which suggests that this compound could potentially have a range of effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid can be influenced by a variety of environmental factors. For instance, the external pH has been shown to influence the action of certain compounds . Additionally, the presence of other compounds in the environment can also impact the action of a compound .

Propiedades

IUPAC Name |

2-[2-(N-methylanilino)-2-oxoethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-12(9-5-3-2-4-6-9)10(13)7-16-8-11(14)15/h2-6H,7-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJYZUULFNPVQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)COCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2472162.png)

![N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethylbenzamide](/img/structure/B2472169.png)

![2-Methyl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B2472170.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide](/img/structure/B2472173.png)

![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-fluorobenzamide](/img/structure/B2472174.png)

![N-[1-(1,3-Oxazol-4-yl)propyl]prop-2-enamide](/img/structure/B2472181.png)

![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2472183.png)

![Ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2472185.png)